molecular formula C22H22FN3O B2602619 1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine CAS No. 1159096-95-3

1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B2602619
CAS No.: 1159096-95-3
M. Wt: 363.436
InChI Key: QSLPZMYMMHGUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a cytochrome P450 inhibitor. The compound's structure incorporates a biphenyl moiety with a fluorine substituent, linked to a piperidine ring that is further functionalized with an imidazole-methyl group. The imidazole nitrogen is a key pharmacophore known to coordinate with the heme iron atom in the active site of various cytochrome P450 (CYP) enzymes, a class of enzymes critical for the metabolism of xenobiotics [https://www.ncbi.nlm.nih.gov/books/NBK549919/]. This specific molecular architecture suggests its primary research application is as a potent and selective inhibitor for characterizing CYP isoform contributions to drug metabolism, investigating drug-drug interactions, and probing the enzymatic pathways of steroidogenesis [https://www.ncbi.nlm.nih.gov/books/NBK549919/]. The fluorine atom on the biphenyl system can be utilized to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more effective and selective CYP inhibitors. Researchers employ this compound in vitro to selectively suppress the activity of specific CYP isoforms, such as CYP19 (aromatase), which is a key target in breast cancer research, or others involved in the metabolism of pharmaceuticals [https://pubmed.ncbi.nlm.nih.gov/19442039/]. Its utility extends to foundational studies in enzymology and toxicology, where it helps elucidate the complex mechanisms of oxidative metabolism and assess the metabolic stability of new chemical entities.

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-7-5-18(6-8-20)17-1-3-19(4-2-17)22(27)26-13-9-16(10-14-26)15-21-24-11-12-25-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLPZMYMMHGUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC=CN2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159096-95-3
Record name [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8BP9M28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Carbonylation: The carbonyl group is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.

    Formation of the Imidazole Moiety: The imidazole moiety is synthesized via a cyclization reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: The compound can serve as a probe for studying biological processes involving imidazole-containing enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target protein. The biphenyl core and piperidine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural motifs with Compound A , enabling comparative analysis of their physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight Synthesis Yield Key Properties/Applications Reference IDs
Compound A 4'-Fluoro-biphenyl carbonyl, 4-(imidazol-2-yl-methyl)piperidine ~377.4 g/mol Not reported Potential kinase/CYP450 interactions; structural rigidity for crystallography
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate 4-Fluorobenzyl-benzimidazole, ethyl carboxylate ~438.5 g/mol Not reported Antihistamine activity (Astemizole analog); targets histamine H1 receptors
1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine 4-Fluoro-biphenyl methyl, piperidine ~285.3 g/mol 14–35% Intermediate for CNS ligands; lower molecular weight improves solubility
1-((3-Methoxy-[1,1'-biphenyl]-2-yl)methyl)piperidine 3-Methoxy-biphenyl methyl, piperidine ~297.4 g/mol 44% Enhanced metabolic stability due to methoxy group; used in GPCR modulation studies
1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile Fluorobenzyl-piperazine, benzimidazole-carbonitrile ~511.7 g/mol Not reported Antifungal/antiviral activity; extended alkyl chain enhances membrane permeability
1-((2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid Biphenyl-imidazopyridine, piperidine-carboxylic acid ~453.5 g/mol Not reported Kinase inhibitor; carboxylic acid improves water solubility for formulation

Key Comparative Insights

Pharmacological Potential
  • Imidazole-containing analogs (e.g., Compound A and Astemizole derivatives) exhibit affinity for histamine receptors or cytochrome P450 enzymes due to the imidazole’s metal-coordinating ability .
  • Biphenyl-methyl-piperidines (e.g., and ) are explored for CNS applications, where fluorine substitution improves blood-brain barrier penetration .
Physicochemical Properties
  • Methoxy or trifluoromethyl substitutions () increase metabolic stability but may reduce aqueous solubility due to higher lipophilicity .

Biological Activity

1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a fluoro group and a carbonyl group, linked to a piperidine ring and an imidazole moiety. This unique structure allows for diverse interactions with biological targets.

Property Value
IUPAC Name [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Molecular Formula C22H22FN3O
CAS Number 1159096-95-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, enhancing the compound's binding affinity to target proteins. The biphenyl core contributes to the overall specificity of the compound.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that the compound reduces the viability of glioma cells by inducing apoptosis through the modulation of key signaling pathways such as VEGF-A signaling .

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic effects. It inhibits VEGF-induced tyrosine phosphorylation of VEGF-R2/KDR in human umbilical vein endothelial cells (HUVECs), leading to a significant reduction in angiogenesis markers such as branch points and network area in tubular networks . This suggests that it may be effective in treating cancers characterized by excessive angiogenesis.

Study 1: In Vitro Evaluation

In a study examining small-molecule neuropilin-1 antagonists, this compound was tested for its ability to inhibit NRP1. Results indicated that the compound effectively blocked TGFβ production in regulatory T cells (Tregs) stimulated by glioma-conditioned media, showcasing its potential as an immunotherapeutic agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable half-life, allowing for sustained therapeutic effects. It demonstrated improved pharmacokinetic profiles compared to other compounds in its class, making it a candidate for further development in clinical settings .

Q & A

Basic Question: What synthetic strategies are recommended for preparing this compound, and how can structural purity be ensured?

Answer:
The compound’s synthesis typically involves coupling a fluorinated biphenyl moiety to a piperidine-imidazole scaffold. Key steps include:

  • Amide bond formation : Use 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid activated via carbodiimide coupling (e.g., EDCI/HOBt) with 4-[(1H-imidazol-2-yl)methyl]piperidine.
  • Purification : Recrystallization from methanol-chloroform (1:1) mixtures improves purity, achieving >98% yield in similar piperidine derivatives .
  • Structural validation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS for preliminary characterization. X-ray crystallography is critical for confirming stereochemistry and intramolecular hydrogen bonds (e.g., C–H···N interactions stabilizing the imidazole-piperidine core) .

Basic Question: How do halogen substitutions (e.g., fluorine) influence the compound’s physicochemical properties?

Answer:
Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins. Key effects include:

  • Lipophilicity : Fluorine at the biphenyl 4'-position increases logP, improving membrane permeability.
  • Metabolic stability : Fluorine reduces oxidative metabolism, as seen in analogs with extended plasma half-lives .
  • Crystallographic data : Fluorine participates in weak C–H···F hydrogen bonds, stabilizing crystal packing (e.g., dihedral angles between biphenyl and piperidine planes) .

Advanced Question: How can researchers resolve contradictions in biological activity data across assays?

Answer:
Discrepancies may arise from assay conditions or off-target interactions. Mitigation strategies include:

  • Dose-response profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects at higher doses.
  • Orthogonal assays : Pair enzymatic inhibition assays (e.g., kinase/phosphatase activity) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
  • Structural analogs : Compare activity of derivatives lacking the imidazole methyl group to isolate pharmacophore contributions .

Advanced Question: What methodologies are optimal for studying the compound’s interaction with kinase or phosphatase targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) using immobilized recombinant kinases (e.g., PF-06465469-related phosphatases) .
  • Molecular Dynamics (MD) Simulations : Model fluorine’s role in stabilizing π-π stacking with aromatic residues (e.g., Tyr or Phe in active sites) .
  • Cryo-EM : Resolve binding conformations in complex with large multi-domain kinases, leveraging fluorine’s electron density for improved resolution .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

Answer:

  • Substituent variation : Synthesize derivatives with halogens (Cl, Br) at the biphenyl 4'-position to compare steric/electronic effects. For example, chlorine may enhance affinity but reduce solubility .
  • Scaffold hopping : Replace the imidazole ring with triazole or benzimidazole to assess heterocycle flexibility .
  • Pharmacokinetic profiling : Use microsomal stability assays (human/rodent liver microsomes) and plasma protein binding studies to prioritize analogs with balanced ADME properties .

Advanced Question: What analytical techniques are critical for detecting degradation products or impurities?

Answer:

  • HPLC-MS/MS : Use C18 columns with trifluoroacetic acid (0.1%) in acetonitrile/water gradients to separate degradation products (e.g., hydrolyzed amide bonds) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light to identify labile groups (e.g., imidazole methyl oxidation) .
  • NMR impurity profiling : 19F NMR^{19} \text{F NMR} detects fluorinated byproducts with high specificity .

Advanced Question: How can crystallography data inform formulation strategies for in vivo studies?

Answer:

  • Polymorph screening : Identify stable crystalline forms via X-ray powder diffraction (XRPD) to ensure batch consistency.
  • Solubility enhancement : Co-crystallization with cyclodextrins or sulfonic acids improves aqueous solubility, as demonstrated for sulfonated piperidine analogs .
  • Hydrate/solvate analysis : Use differential scanning calorimetry (DSC) to detect water uptake, which affects bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.